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Compound of Interest

Compound Name:
3-[(3-

Chlorophenyl)methyl]pyrrolidine

CAS No.: 1158764-50-1

Cat. No.: B1490801 Get Quote

Executive Summary
3-[(3-Chlorophenyl)methyl]pyrrolidine (often referred to as 3-(3-chlorobenzyl)pyrrolidine) is a

high-value chiral building block in medicinal chemistry. Structurally, it consists of a saturated

pyrrolidine heterocycle substituted at the

-position with a lipophilic 3-chlorobenzyl moiety. This scaffold is frequently utilized in the design
of G-protein coupled receptor (GPCR) ligands, monoamine transporter inhibitors, and kinase
inhibitors due to its ability to project the aromatic ring into hydrophobic pockets while
maintaining a basic nitrogen for ionic interactions.

This guide provides a definitive physicochemical profile, synthesis/purification workflows, and

handling protocols designed to ensure reproducibility in drug development campaigns.

Part 1: Molecular Architecture & Identification
Before initiating any experimental workflow, precise identification is required to distinguish this

scaffold from its structural isomers (e.g., 2-benzyl analogs or phenoxy derivatives).
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Attribute Detail

IUPAC Name 3-[(3-Chlorophenyl)methyl]pyrrolidine

Common Synonyms
3-(3-Chlorobenzyl)pyrrolidine; 3-(m-

Chlorobenzyl)pyrrolidine

CAS Number (HCl Salt) 1359702-94-5

CAS Number (Free Base) 1158764-50-1

Molecular Formula C₁₁H₁₄ClN

Molecular Weight
195.69 g/mol (Free Base); 232.15 g/mol (HCl

Salt)

SMILES Clc1cccc(c1)CC2CNCC2

Chirality

The C3 carbon is stereogenic.[1][2][3][4][5]

Commercial supplies are often racemic unless

specified as (R) or (S).

Part 2: Core Physicochemical Profile
The following data aggregates experimental values from analogous 3-substituted pyrrolidines

and computational consensus for the specific 3-chlorobenzyl derivative.

Quantitative Parameters
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Property Value / Range Causality & Implication

pKa (Conjugate Acid) 9.8 – 10.2

The pyrrolidine nitrogen is a

secondary amine. While

unsubstituted pyrrolidine has a

pKa ~11.3, the distal benzyl

group exerts a minor inductive

effect, slightly lowering

basicity. Impact: It exists

almost exclusively as a cation

at physiological pH (7.4).

LogP (Lipophilicity) 2.8 ± 0.3

The lipophilic chlorobenzyl

group (+2.7 contribution)

offsets the hydrophilic amine.

Impact: This value suggests

moderate Blood-Brain Barrier

(BBB) permeability and good

oral bioavailability potential

(Lipinski compliant).

LogD (pH 7.4) 0.1 – 0.5

At pH 7.4, the ionization of the

amine (approx. 99.9%

protonated) drastically reduces

the effective distribution

coefficient compared to the

neutral LogP.

TPSA 12.03 Å²

Dominated solely by the

secondary amine. Impact:

Highly favorable for membrane

permeation.

H-Bond Donors/Acceptors 1 / 1

Minimal hydrogen bonding

potential limits non-specific

binding but requires the

scaffold to find specific polar

contacts in the binding pocket.
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Part 3: Solubility & Ionization Dynamics
Understanding the pH-dependent solubility is critical for extraction and formulation. As a basic

amine, 3-[(3-Chlorophenyl)methyl]pyrrolidine exhibits a "pH-swing" solubility profile.

The pH-Solubility Switch
pH < 8.0 (Acidic/Neutral): The molecule is protonated (

). The salt form (HCl or TFA) is highly water-soluble (>50 mg/mL).

pH > 11.0 (Basic): The molecule is deprotonated (

). The free base is an oil or low-melting solid with poor water solubility (<1 mg/mL) but high
solubility in organic solvents (DCM, EtOAc).

Visualization: Solubility & Extraction Logic
The following diagram illustrates the phase distribution logic essential for workup protocols.
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Figure 1: Acid-Base extraction workflow exploiting the pKa (~10) of the pyrrolidine nitrogen to

purify the compound from non-basic impurities.

Part 4: Synthetic & Purification Workflows
For researchers synthesizing this building block, the reductive cyclization or alkylation-

reduction pathways are standard. Below is a self-validating protocol for the Succinimide Route,

which is preferred for its scalability and crystallizability of intermediates.

Synthesis Logic (Succinimide Route)
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Condensation: Reaction of 3-chlorobenzaldehyde with succinate esters or maleimides

(Stobbe condensation or Wittig-type) to form the skeleton.

Reduction: The critical step. Reducing the succinimide carbonyls to methylenes requires

strong reducing agents (

or

).

Validation Point: Ensure complete quenching of the reducing agent. Residual boron

complexes can chelate the amine, leading to poor yields and "sticky" NMR spectra.

Purification Protocol (The "Free Base" Trap)
Many commercial samples are sold as HCl salts. If you need the free base for a nucleophilic

substitution reaction (

or Buchwald-Hartwig):

Dissolution: Dissolve 1.0 eq of the HCl salt in minimal water.

Biphasic Setup: Add an equal volume of Dichloromethane (DCM).

Neutralization: Slowly add 2M NaOH with vigorous stirring until the aqueous layer pH > 12.

Separation: Collect the DCM layer. Re-extract aqueous layer 2x with DCM.

Drying: Dry combined organics over

(Magnesium sulfate can sometimes trap amines).

Concentration: Evaporate in vacuo. Note: The free base is prone to absorbing atmospheric

to form carbamates; store under Argon/Nitrogen.

Synthesis Workflow Diagram
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Figure 2: Synthetic pathway via the succinimide intermediate, highlighting the critical

reduction/quench step.

Part 5: Analytical Characterization
To validate the identity and purity of 3-[(3-Chlorophenyl)methyl]pyrrolidine, compare your

data against these standard benchmarks.

1H NMR (CDCl₃, 400 MHz) - Free Base
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Aromatic Region:

7.10 – 7.30 ppm (Multiplet, 4H). Look for the specific pattern of a 1,3-disubstituted benzene
(singlet-like peak for the proton between Cl and alkyl group).

Benzylic Protons:

2.60 – 2.70 ppm (Doublet or Multiplet, 2H).

Pyrrolidine Ring:

2.90 – 3.10 ppm (Multiplets, 3H,

-protons next to Nitrogen).

2.40 – 2.50 ppm (Multiplet, 1H,

-proton).

2.20 – 2.35 ppm (Multiplet, 1H, Methine CH at C3).

1.40 – 2.00 ppm (Multiplets, 2H,

-protons at C4).

Amine Proton: Broad singlet, usually exchangeable with

, chemical shift varies with concentration (

1.5 – 2.5 ppm).

HPLC/MS Conditions
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax).

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

Gradient: 5% to 95% ACN.

Detection: UV 254 nm (Chlorobenzene chromophore) and MS (ESI+).

Expected Mass:
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(Cl isotope pattern: 3:1 ratio of 196:198).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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